3-Methyl-3-(trifluoromethoxy)azetidine
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Overview
Description
3-Methyl-3-(trifluoromethoxy)azetidine is a four-membered nitrogen-containing heterocyclic compound. It is characterized by the presence of a trifluoromethoxy group attached to the azetidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-(trifluoromethoxy)azetidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of trifluoromethoxy-containing reagents in the presence of a suitable base to facilitate the formation of the azetidine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and characterization to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3-(trifluoromethoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-Methyl-3-(trifluoromethoxy)azetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methyl-3-(trifluoromethoxy)azetidine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets, potentially leading to desired biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity.
Other Azetidines: Compounds with different substituents on the azetidine ring.
Uniqueness: 3-Methyl-3-(trifluoromethoxy)azetidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications compared to other similar compounds .
Properties
Molecular Formula |
C5H8F3NO |
---|---|
Molecular Weight |
155.12 g/mol |
IUPAC Name |
3-methyl-3-(trifluoromethoxy)azetidine |
InChI |
InChI=1S/C5H8F3NO/c1-4(2-9-3-4)10-5(6,7)8/h9H,2-3H2,1H3 |
InChI Key |
IUGPHTYCBQZWQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)OC(F)(F)F |
Origin of Product |
United States |
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